molecular formula C13H12N2O5S B14297741 N-(2-methoxyphenyl)-2-nitrobenzenesulfonamide

N-(2-methoxyphenyl)-2-nitrobenzenesulfonamide

Cat. No.: B14297741
M. Wt: 308.31 g/mol
InChI Key: UKSNOIQSGFWBBJ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxy group attached to a phenyl ring, a nitro group attached to another phenyl ring, and a sulfonamide linkage connecting these two aromatic systems

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: N-(2-aminophenyl)-2-nitrobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

N-(2-methoxyphenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide moiety.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-nitrobenzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can further modulate biological pathways.

Comparison with Similar Compounds

    N-(2-methoxyphenyl)-2-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-methoxyphenyl)-2-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a nitro group.

    N-(2-methoxyphenyl)-2-hydroxybenzenesulfonamide: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness: N-(2-methoxyphenyl)-2-nitrobenzenesulfonamide is unique due to the presence of both a methoxy group and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields.

Properties

Molecular Formula

C13H12N2O5S

Molecular Weight

308.31 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C13H12N2O5S/c1-20-12-8-4-2-6-10(12)14-21(18,19)13-9-5-3-7-11(13)15(16)17/h2-9,14H,1H3

InChI Key

UKSNOIQSGFWBBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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